6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
CAS No.: 1361114-13-7
Cat. No.: VC2903149
Molecular Formula: C10H17Cl2N3O
Molecular Weight: 266.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361114-13-7 |
|---|---|
| Molecular Formula | C10H17Cl2N3O |
| Molecular Weight | 266.16 g/mol |
| IUPAC Name | 4-methyl-2-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
| Standard InChI Key | UXZKWOUFHKELJI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl |
| Canonical SMILES | CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride consists of a pyrimidine core with specific substitutions. The compound contains a methyl group at position 6, a piperidine ring at position 2, and a hydroxyl group at position 4. The dihydrochloride salt formation occurs at the basic nitrogen atoms, resulting in improved water solubility compared to the free base form.
Physical and Chemical Properties
The compound has a molecular formula of C10H17Cl2N3O with a molecular weight of 266.16 g/mol. Its IUPAC name is 4-methyl-2-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride. The standard InChI representation is InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H, and its SMILES notation is CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl.
| Property | Value |
|---|---|
| CAS Number | 1361114-13-7 |
| Molecular Formula | C10H17Cl2N3O |
| Molecular Weight | 266.16 g/mol |
| Physical State | Solid |
| Solubility | Enhanced water solubility (as dihydrochloride salt) |
| SMILES | CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl |
Synthesis and Preparation Methods
General Synthetic Approach
Pyrimidine derivatives like 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol are commonly synthesized through condensation reactions involving appropriate precursors. The pyrimidine ring formation typically involves the reaction of amidines or guanidines with β-dicarbonyl compounds under basic conditions.
For this specific compound, the synthesis might involve:
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Formation of the pyrimidine core with appropriate substituents
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Introduction of the piperidine ring at position 2
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Conversion to the dihydrochloride salt using hydrochloric acid
Alternative Synthetic Routes
Alternative approaches may include palladium-catalyzed coupling reactions to introduce the piperidine moiety to a pre-formed pyrimidine ring system. Additionally, click chemistry approaches have been reported for the synthesis of similar heterocyclic compounds, potentially offering more efficient routes to 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride.
Comparative Analysis with Similar Compounds
Understanding 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride in the context of similar compounds provides valuable insights into its unique properties and potential applications.
Structural Comparison
The table below compares 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride with structurally related compounds:
Functional Characteristics
The positional isomerism and different heterocyclic attachments significantly affect the compounds' properties and potential biological activities:
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The position of the piperidine ring (position 2 vs. position 4) affects molecular geometry and binding capabilities
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The replacement of piperidine with tetrahydrofuran changes polarity and hydrogen bonding potential
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The dihydrochloride salt formation enhances water solubility but may alter bioavailability profiles
Current Research Directions and Future Perspectives
Ongoing Research
Current research on pyrimidine derivatives similar to 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride focuses on:
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Structure optimization for enhanced biological activity
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Investigation of specific binding mechanisms with biological targets
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Development of more efficient synthetic routes for large-scale production
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Exploration of novel therapeutic applications
Future Research Opportunities
Future research directions for this compound may include:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Investigation of specific enzyme inhibition profiles
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Development of derivative compounds with enhanced therapeutic properties
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Exploration of potential applications beyond pharmaceutical research
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